molecular formula C15H11N5OS B263247 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE

4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE

Cat. No.: B263247
M. Wt: 309.3 g/mol
InChI Key: XZLYVEJHSCXPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Starting Material: 6-chloropurine.

    Reaction Conditions: Nucleophilic substitution reactions where the thiomethyl group is introduced, followed by coupling with the quinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic synthesis

  • Preparation of Quinolinone Core

      Starting Material: Aniline derivatives.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the quinolinone ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in the presence of a catalyst.

      Products: Oxidized derivatives of the quinolinone or purine moieties.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures to prevent over-reduction.

      Products: Reduced forms of the quinolinone or purine rings.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Can vary widely but often involve polar solvents and moderate temperatures.

      Products: Substituted derivatives with functional groups replacing hydrogen atoms on the quinolinone or purine rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is known to interact with various enzymes and receptors, making it useful for studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, 2(1H

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

4-(7H-purin-6-ylsulfanylmethyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H11N5OS/c21-12-5-9(10-3-1-2-4-11(10)20-12)6-22-15-13-14(17-7-16-13)18-8-19-15/h1-5,7-8H,6H2,(H,20,21)(H,16,17,18,19)

InChI Key

XZLYVEJHSCXPPH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)O)CSC3=NC=NC4=C3NC=N4

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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